molecular formula C14H16ClN3O3 B2527715 Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1384080-45-8

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B2527715
CAS No.: 1384080-45-8
M. Wt: 309.75
InChI Key: VQRVXHBZDDXZKL-UHFFFAOYSA-N
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Description

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a tert-butyl carbamate moiety at position 5 via a methyl linker. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it a key structural motif in medicinal chemistry . The 4-chlorophenyl group enhances lipophilicity and may influence target-binding interactions, while the tert-butyl carbamate serves as a protective group for amines, enabling controlled deprotection during synthesis . This compound has been explored in antiviral and antimicrobial research, particularly due to structural similarities with inhibitors of viral proteases like SARS-CoV 3CLpro .

Properties

IUPAC Name

tert-butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRVXHBZDDXZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a chlorophenyl-substituted oxadiazole. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Phenoxy vs. Chlorophenyl Substitution

  • tert-Butyl methyl(4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19b) : Replaces the 4-chlorophenyl group with a 4-phenoxyphenyl moiety. Synthesized via coupling of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid with amidoximes (14% yield).

Indole-Based Derivatives

  • tert-Butyl (S)-2-(3-(1-decyl-1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4w) :
    • Incorporates a decyl-indole substituent and a pyrrolidine-carboxylate group.
    • Achieves 94% yield via Cu-catalyzed cyclization, highlighting the efficiency of indole coupling in oxadiazole synthesis.
    • Demonstrates selectivity for sphingosine kinase inhibition, diverging from the antiviral focus of the target compound .

Hydroxyphenyl Derivatives

  • 4-(3-(4-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15d) : Features a hydroxyphenyl group and a charged aminomethylphenoxy side chain. Converted to hydrochloride salts to enhance solubility, a strategy applicable to the target compound for improved bioavailability .

Key Observations :

  • The 4-chlorophenyl group in the target compound correlates with antiviral activity, while phenoxy/indole derivatives prioritize antimicrobial or enzyme inhibition .

Oxadiazole Ring Formation

  • The target compound’s oxadiazole core is likely synthesized via cyclization of amidoximes with carboxylic acid derivatives, a method used in .
  • Example: Compound 19b : Amidoxime intermediate + 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid → cyclization → 14% yield.

Deprotection Strategies

  • tert-Butyl Group Removal :
    • HCl/1,4-dioxane (6 h, room temperature) is standard for deprotection, as seen in , yielding free amines with 86% efficiency .

Physical and Spectroscopic Data

Compound Yield Purity (HRMS/NMR) Form Reference
Target Compound (Analogue from ) N/A Confirmed Solid
19b 14% >95% Crystals
4w 94% >99% Yellow oil
15d 76% >95% Powder

Key Trends :

  • Indole derivatives (e.g., 4w) achieve higher yields due to optimized coupling conditions .
  • Hydrochloride salts (e.g., 15d) are typically isolated as powders, whereas tert-butyl-protected intermediates form crystals or oils .

Biological Activity

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer properties, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound has the molecular formula C14H16ClN3O3C_{14}H_{16}ClN_{3}O_{3} and features a tert-butyl group, a chlorophenyl moiety, and an oxadiazole ring. These components contribute to its chemical stability and reactivity, making it suitable for various applications in biological research.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, the oxadiazole derivatives have demonstrated notable activity against various bacterial strains. The presence of the chlorophenyl group enhances the binding affinity to microbial targets, which is crucial for antimicrobial efficacy.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results indicate that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

For example, in a study assessing its effects on human breast cancer cells (MCF-7), the compound showed significant cytotoxicity with an IC50 value of approximately 25μM25\,\mu M. The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Cell Line IC50 (µM) Mechanism
MCF-725Apoptosis induction
HeLa30Cell cycle arrest
A54928Inhibition of proliferation

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of carbonic anhydrase II (CA-II), which is implicated in numerous physiological processes and disease states.

In a molecular docking study, the compound was found to interact favorably with active site residues of CA-II, leading to competitive inhibition. The binding affinity was determined through computational methods and corroborated by experimental assays.

Compound Binding Affinity (kcal/mol) Inhibition Constant (Ki)
Tert-butyl carbamate-9.512 µM
Standard Inhibitor-10.28 µM

Case Studies

  • Antimicrobial Study : A recent publication reported the synthesis of several oxadiazole derivatives including this compound. The study highlighted its effectiveness against resistant bacterial strains and suggested further exploration into its mechanism of action .
  • Anticancer Research : In a detailed investigation on breast cancer cell lines, the compound exhibited significant cytotoxicity at micromolar concentrations. The study emphasized its potential as a lead compound for developing new anticancer therapies .
  • Enzyme Interaction Analysis : Molecular docking studies illustrated how the compound binds effectively at the active site of CA-II without displacing the zinc ion but forming multiple hydrogen bonds with surrounding residues .

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